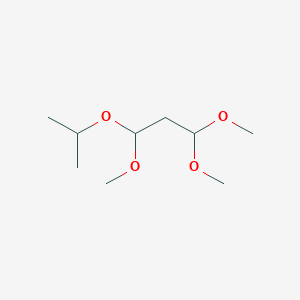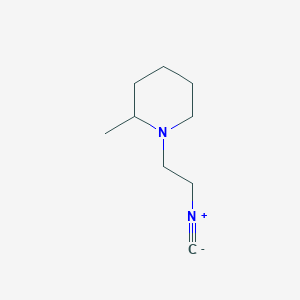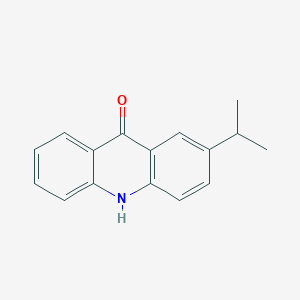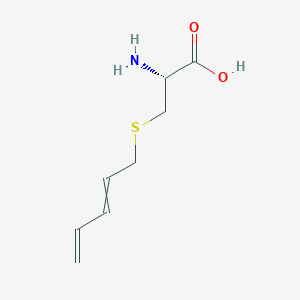
Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-: is an organic compound with the molecular formula C9H20O4 It is a derivative of propane, where three methoxy groups and one isopropoxy group are attached to the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- can be achieved through alkylation reactions. Typically, the starting materials include propane derivatives and methanol or isopropanol in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. Catalysts such as acidic or basic catalysts are used to facilitate the reaction, and the product is purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted propane derivatives.
Applications De Recherche Scientifique
Chemistry: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is used as a reagent in organic synthesis. It serves as an intermediate for the preparation of other complex organic molecules .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving methoxy and isopropoxy groups.
Industry: In the industrial sector, Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is utilized as a solvent or intermediate in the production of various chemicals, including polymers and resins .
Mécanisme D'action
The mechanism of action of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The methoxy and isopropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- Propane, 1,1,3-triethoxy-
- Propane, 1,1,3,3-tetramethoxy-
- Propane, 1,1,1-trimethoxy-
Comparison: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical properties compared to its analogs. For instance, Propane, 1,1,3-triethoxy- lacks the isopropoxy group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
603151-66-2 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1,1,3-trimethoxy-3-propan-2-yloxypropane |
InChI |
InChI=1S/C9H20O4/c1-7(2)13-9(12-5)6-8(10-3)11-4/h7-9H,6H2,1-5H3 |
Clé InChI |
LFUGNYXPXDRZRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CC(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)

![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)


![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)

![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)


